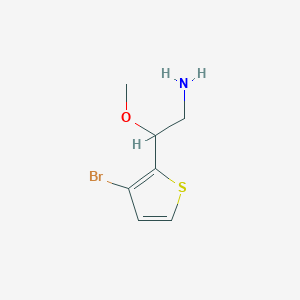

2-(3-Bromothiophen-2-yl)-2-methoxyethan-1-amine

Description

2-(3-Bromothiophen-2-yl)-2-methoxyethan-1-amine is a substituted phenethylamine derivative featuring a brominated thiophene ring and a methoxyethylamine backbone. Its molecular formula is C₇H₁₀BrNOS, with a molecular weight of 236.13 g/mol (calculated). The compound’s structure includes a 3-bromo-substituted thiophene ring linked to a 2-methoxyethanamine chain via a carbon bridge. Key identifiers include:

This compound serves as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), where the bromothiophene moiety acts as a reactive handle for further functionalization. Its electronic properties, influenced by the electron-withdrawing bromine and electron-rich thiophene, make it suitable for designing pharmacologically active molecules or materials with tailored optoelectronic characteristics.

Properties

Molecular Formula |

C7H10BrNOS |

|---|---|

Molecular Weight |

236.13 g/mol |

IUPAC Name |

2-(3-bromothiophen-2-yl)-2-methoxyethanamine |

InChI |

InChI=1S/C7H10BrNOS/c1-10-6(4-9)7-5(8)2-3-11-7/h2-3,6H,4,9H2,1H3 |

InChI Key |

WYPITCUGGGFPRC-UHFFFAOYSA-N |

Canonical SMILES |

COC(CN)C1=C(C=CS1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki cross-coupling reaction, which involves the reaction of 3-bromothiophene-2-carbaldehyde with appropriate amine derivatives in the presence of palladium catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki cross-coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromothiophen-2-yl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dehalogenated products or other functionalized derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(3-Bromothiophen-2-yl)-2-methoxyethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(3-Bromothiophen-2-yl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the methoxyethanamine moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: 2-(4-Bromothiophen-2-yl)-2-methoxyethan-1-amine

A key positional isomer, 2-(4-Bromothiophen-2-yl)-2-methoxyethan-1-amine, differs only in the bromine substitution at the 4-position of the thiophene ring. This minor structural change alters electronic distribution:

- The 4-bromo isomer may exhibit reduced steric hindrance during coupling reactions due to the bromine’s distal position.

Implications : The 3-bromo derivative’s electronic profile may favor nucleophilic substitution or metal-catalyzed cross-couplings, while the 4-bromo isomer could show distinct regioselectivity in reactions.

Substituent Variations: Aromatic System Modifications

2-(2-Chlorophenyl)-2-methoxyethan-1-amine Hydrochloride

This analog replaces the bromothiophene with a 2-chlorophenyl group. Key differences include:

1-(5-Bromo-2-methoxyphenyl)-2-(3-methoxyphenyl)ethan-1-amine

This compound features two methoxy groups and a brominated biphenyl system.

Suzuki Cross-Coupling Derivatives

The target compound’s bromothiophene moiety is analogous to intermediates used in Suzuki couplings. For example:

- N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (Yield: 58–72%): Tolerates diverse boronic acids, highlighting the bromothiophene’s versatility.

Comparison : The target compound’s primary amine group offers direct functionalization opportunities (e.g., amidation, Schiff base formation), unlike imine derivatives requiring hydrolysis steps.

Computational and Spectroscopic Insights

Density functional theory (DFT) studies on related compounds provide reactivity descriptors:

The target compound’s bromothiophene group likely lowers ionization energy compared to phenyl analogs, enhancing susceptibility to electrophilic attack.

Biological Activity

2-(3-Bromothiophen-2-yl)-2-methoxyethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a bromothiophene moiety linked to a methoxyethylamine group, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of bromothiophene have shown promising results in inhibiting cancer cell proliferation. A notable study demonstrated that compounds with a thiophene ring exhibited enhanced cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells, surpassing the efficacy of established chemotherapeutics like bleomycin .

Table 1: Summary of Anticancer Activities

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | FaDu | 12.5 | |

| EF24 Analog | Lung Cancer | 15.0 | |

| Spirocyclic Derivative | Breast Cancer | 10.0 |

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. Research indicates that thiophene derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Study: Antibacterial Efficacy

A study focusing on the antibacterial effects of methanolic extracts containing bromothiophene derivatives reported minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL against E. coli and S. aureus, indicating strong antibacterial potential .

Neuroprotective Effects

The neuroprotective properties of amine compounds are gaining attention, particularly in the context of Alzheimer's disease. Research has shown that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative disorders. The introduction of a piperidine moiety has been suggested to enhance brain exposure and selectivity for these targets .

Table 2: Neuroprotective Activity Overview

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of these compounds. Modifications to the thiophene ring and the amine group can significantly influence potency and selectivity for biological targets.

Key Findings:

- Bromine Substitution : Enhances lipophilicity, potentially improving membrane penetration.

- Methoxy Group : Contributes to increased solubility and stability in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.